3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one a reactant used in the synthesis of Zatebradine analogues as potential blockers od hyperpolarization-activated current.
Brand Name: Vulcanchem
CAS No.: 85175-59-3
VCID: VC0194655
InChI: InChI=1S/C15H18ClNO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h4,7-9H,3,5-6,10H2,1-2H3
SMILES: COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCCl)OC
Molecular Formula: C15H18ClNO3
Molecular Weight: 295.76 g/mol

3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one

CAS No.: 85175-59-3

Impurities

VCID: VC0194655

Molecular Formula: C15H18ClNO3

Molecular Weight: 295.76 g/mol

Purity: > 95%

3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one - 85175-59-3

CAS No. 85175-59-3
Product Name 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one
Molecular Formula C15H18ClNO3
Molecular Weight 295.76 g/mol
IUPAC Name 3-(3-chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one
Standard InChI InChI=1S/C15H18ClNO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h4,7-9H,3,5-6,10H2,1-2H3
Standard InChIKey ODEZTTCXWTUAJT-UHFFFAOYSA-N
SMILES COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCCl)OC
Canonical SMILES COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCCl)OC
Appearance White Solid
Melting Point 105 - 106ºC
Description a reactant used in the synthesis of Zatebradine analogues as potential blockers od hyperpolarization-activated current.
Purity > 95%
Quantity Milligrams-Grams
Synonyms 3-(3-Chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2(3H)-one; 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one;
PubChem Compound 13092503
Last Modified Nov 11 2021
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